2-bromo-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a bromine atom, a dimethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-METHYLBENZAMIDE: Lacks the dimethylamino and furan groups, resulting in different chemical properties and biological activities.
2-BROMO-N,N-DIMETHYLBENZAMIDE: Contains a dimethylamino group but lacks the furan ring, leading to variations in its reactivity and applications.
Uniqueness
2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the dimethylamino group and the furan ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21BrN2O2 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21BrN2O2/c1-23(2)17-11-9-16(10-12-17)14-24(15-18-6-5-13-26-18)21(25)19-7-3-4-8-20(19)22/h3-13H,14-15H2,1-2H3 |
InChI Key |
XHCBSKRVFQRGLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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